4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine
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Overview
Description
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl sulfonyl group, a furan ring, a morpholine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the furan and morpholine groups. The final step often involves the sulfonylation of the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine
- 4-[(4-bromophenyl)sulfonyl]-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine
Uniqueness
The uniqueness of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of the fluorophenyl group can enhance the compound’s stability and bioavailability compared to its chlorinated or brominated analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c21-15-4-6-16(7-5-15)30(25,26)20-19(29-18(23-20)17-3-1-12-28-17)22-8-2-9-24-10-13-27-14-11-24/h1,3-7,12,22H,2,8-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHCYYOHWQZEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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